2-(4-Bromoanilino)thiazole-4-carboxylic acid ethyl ester
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Overview
Description
2-(4-Bromoanilino)thiazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromo-substituted aniline group attached to the thiazole ring, along with an ethyl ester functional group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromoanilino)thiazole-4-carboxylic acid ethyl ester typically involves the reaction of 4-bromoaniline with thiazole-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like methanol or ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromoanilino)thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromo group on the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: The ethyl ester group can participate in condensation reactions with other compounds to form amides or other ester derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(4-Bromoanilino)thiazole-4-carboxylic acid ethyl ester has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Studies: The compound is employed in studies investigating the biological activities of thiazole derivatives, including their interactions with enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology research to study cellular processes and molecular mechanisms.
Material Science:
Mechanism of Action
The mechanism of action of 2-(4-Bromoanilino)thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions with target proteins, leading to the modulation of their activity. Additionally, the bromo-substituted aniline group can enhance the compound’s binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminothiazole-4-carboxylic acid ethyl ester
- 2-(4-Chloroanilino)thiazole-4-carboxylic acid ethyl ester
- 2-(4-Methoxyanilino)thiazole-4-carboxylic acid ethyl ester
Uniqueness
Compared to similar compounds, 2-(4-Bromoanilino)thiazole-4-carboxylic acid ethyl ester is unique due to the presence of the bromo group, which can significantly influence its chemical reactivity and biological activity. The bromo group can enhance the compound’s ability to form specific interactions with biological targets, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
ethyl 2-(4-bromoanilino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQZHGJIMLFQQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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